2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core substituted with chloro, sulfonyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-chlorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Coupling Reactions: The benzamide core can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C20H12Cl2F3NO3S |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl2F3NO3S/c21-14-8-10-16(11-9-14)30(28,29)26(19(27)17-6-1-2-7-18(17)22)15-5-3-4-13(12-15)20(23,24)25/h1-12H |
InChI Key |
CDRZMBORKLNWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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